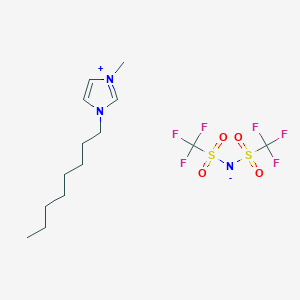![molecular formula C20H12Cl2N2OS B186279 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide CAS No. 5841-57-6](/img/structure/B186279.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized through a multi-step process, and its biological activity has been extensively studied in various experimental models.
Wirkmechanismus
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves the inhibition of various molecular targets involved in cancer progression and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemische Und Physiologische Effekte
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biochemical and physiological effects in experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its high purity, stability, and well-characterized biological activity. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been well-characterized, and its biological activity has been extensively studied in various experimental models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide exhibits various biochemical and physiological effects and has been found to inhibit the activity of molecular targets involved in cancer progression and inflammation. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in disease therapy and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form 2-chloro-5-nitrobenzothioamide. This compound is then treated with 2-chloroaniline in the presence of a catalyst to produce N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. The purity of the synthesized compound is confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor.
Eigenschaften
CAS-Nummer |
5841-57-6 |
|---|---|
Produktname |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
Molekularformel |
C20H12Cl2N2OS |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
InChI-Schlüssel |
ZZYVCCCDKUBASY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



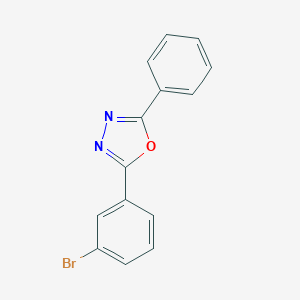
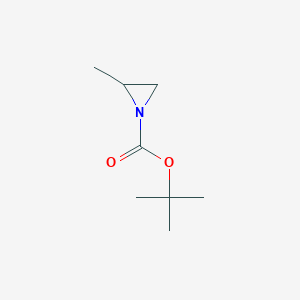
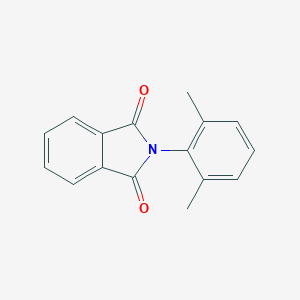
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
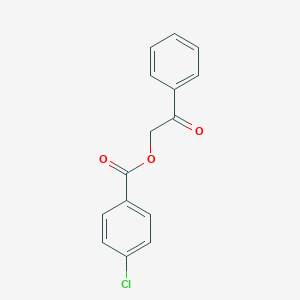
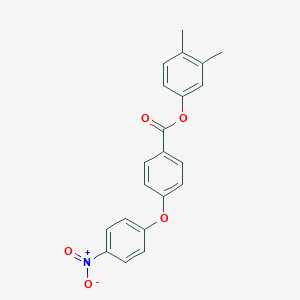
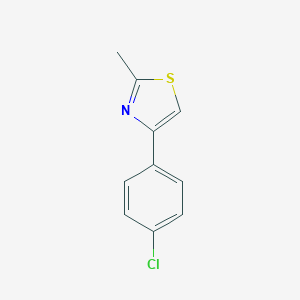
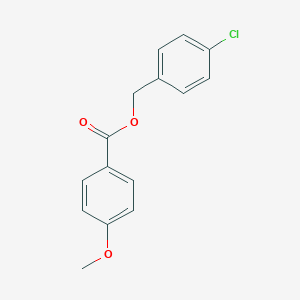
![5-(1H-Pyrrol-1-yl)-1H-benzo[d]imidazole-2-thiol](/img/structure/B186209.png)
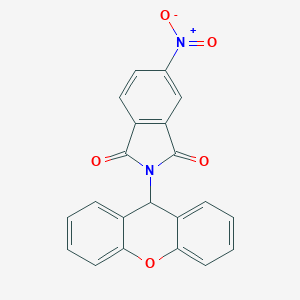
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)

